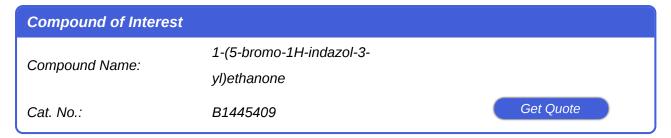


1-(5-bromo-1H-indazol-3-yl)ethanone CAS number 886363-74-2

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **1-(5-bromo-1H-indazol-3-yl)ethanone** (CAS 886363-74-2)

Abstract

This technical guide provides a comprehensive overview of **1-(5-bromo-1H-indazol-3-yl)ethanone**, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic characteristics, established synthetic protocols, and chemical reactivity. Emphasis is placed on its role as a versatile intermediate for the development of biologically active indazole-based compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed experimental procedures and a summary of the compound's strategic importance.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure prominently featured in numerous compounds with a wide range of biological activities. Its unique chemical properties make it an attractive core for the design of novel therapeutic agents. **1-(5-bromo-1H-indazol-3-yl)ethanone** (CAS No: 886363-74-2) is a significant derivative of the indazole family. The presence of a bromine atom at the C5 position and an acetyl group at the C3 position provides two distinct functional handles for further chemical modification. The bromine atom, in particular, serves as a crucial site for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space for drug discovery.[1] This



document consolidates the available technical information on this compound, presenting it in a structured format for laboratory and research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-(5-bromo-1H-indazol-3-yl)ethanone** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Data Presentation: Physicochemical Properties

Property	Value	Reference
CAS Number	886363-74-2	[2][3]
Molecular Formula	C ₉ H ₇ BrN ₂ O	[2][3]
Molecular Weight	239.07 g/mol	[1][4]
IUPAC Name	1-(5-bromo-1H-indazol-3- yl)ethanone	
Synonyms	3-Acetyl-5-Bromoindazole, 3- Acetyl-5-bromo-1H-indazole	[5]
Physical Form	Solid	[5]
Density	1.7 ± 0.1 g/cm ³	[2]
Boiling Point	403.8 ± 25.0 °C at 760 mmHg	[2]
InChI Key	HOPFEUJFXKXWNN- UHFFFAOYSA-N	[1][3]
Canonical SMILES	CC(=O)C1=NNC2=C1C=C(C= C2)Br	[3]
Storage Conditions	2-8°C, Inert atmosphere, Keep in dark place	[6]

Spectroscopic Profile

Structural elucidation of **1-(5-bromo-1H-indazol-3-yl)ethanone** relies on standard spectroscopic techniques.[1]



- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the acetyl group. The aromatic region would feature a complex splitting pattern for the three protons on the substituted benzene ring. A characteristic singlet for the three methyl protons of the acetyl group would appear in the upfield region.[1]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon framework. It would display nine distinct signals, including a characteristic downfield resonance for the carbonyl carbon of the acetyl group and signals in the aromatic region for the carbons of the indazole ring.[1]
- Mass Spectrometry: This technique is used to confirm the molecular weight and fragmentation pattern. The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of approximately 239.07 g/mol .[1]

Synthesis and Reactivity

The synthesis of **1-(5-bromo-1H-indazol-3-yl)ethanone** can be achieved through several strategic routes. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Protocol 3.1: Synthesis from 5-Bromo-1H-indazol-3-amine Precursor

This versatile route involves the construction of the target molecule from a pre-functionalized indazole amine.[1]

- Synthesis of Precursor (5-bromo-1H-indazol-3-amine):
 - To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., ethanol or dioxane), add hydrazine hydrate.
 - Heat the reaction mixture under reflux. The reaction involves a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group.



- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and isolate the 5-bromo-1H-indazol-3-amine product by filtration or extraction. Purify by recrystallization if necessary.
- Conversion to 1-(5-bromo-1H-indazol-3-yl)ethanone:
 - This step is based on standard organic transformations as the specific conversion is not detailed in the search results. A plausible method is the diazotization of the 3-amino group followed by a reaction with an appropriate acetyl-containing nucleophile.
 - Dissolve 5-bromo-1H-indazol-3-amine in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5°C.
 - Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
 - In a separate vessel, prepare a solution of a suitable acetyl source.
 - Add the cold diazonium salt solution to the acetyl source solution, potentially with a copper catalyst (Sandmeyer-type reaction).
 - Allow the reaction to warm to room temperature and stir until completion.
 - Extract the product with an organic solvent and purify using column chromatography.

Protocol 3.2: Synthesis via Direct Acylation of 5-Bromo-1H-indazole

This approach involves the direct introduction of the acetyl group onto the 5-bromo-1H-indazole core, likely through a Friedel-Crafts-type acylation.[1][5]

- To a solution of 5-bromo-1H-indazole in a suitable solvent (e.g., a non-polar organic solvent like dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃).
- Cool the mixture in an ice bath.
- Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while maintaining the low temperature.



- Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction by TLC.
- Upon completion, quench the reaction by carefully adding it to ice-water.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield 1-(5-bromo-1H-indazol-3-yl)ethanone.

Chemical Reactivity

The utility of this compound is defined by the reactivity of its functional groups.

- Reduction of the Ethanone Group: The ketone can be readily reduced to a secondary alcohol
 using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(5-bromo-1Hindazol-3-yl)ethanol. This alcohol can be used for further derivatization.[1]
- Substitution of the Bromine Atom: The C5-bromo substituent is a key "synthetic handle." It can be replaced by various other functional groups using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the synthesis of a diverse library of indazole derivatives.[1]

Role in Drug Discovery and Development

The indazole core is a cornerstone in medicinal chemistry, and halogenation is a proven strategy to enhance biological activity. The bromine atom in **1-(5-bromo-1H-indazol-3-yl)ethanone** influences the molecule's properties in several ways beneficial for drug design[1]:

- Modulation of Electronic Properties: As an electronegative atom, bromine alters the electron distribution of the aromatic system, which can fine-tune binding interactions with biological targets.
- Increased Lipophilicity: Halogenation generally increases a molecule's fat-solubility, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.



 Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen on a target protein, thereby increasing binding affinity.

While this compound is primarily categorized as a pharmaceutical intermediate, its scaffold is present in molecules investigated for anticancer properties.[3][7]

Mandatory Visualizations

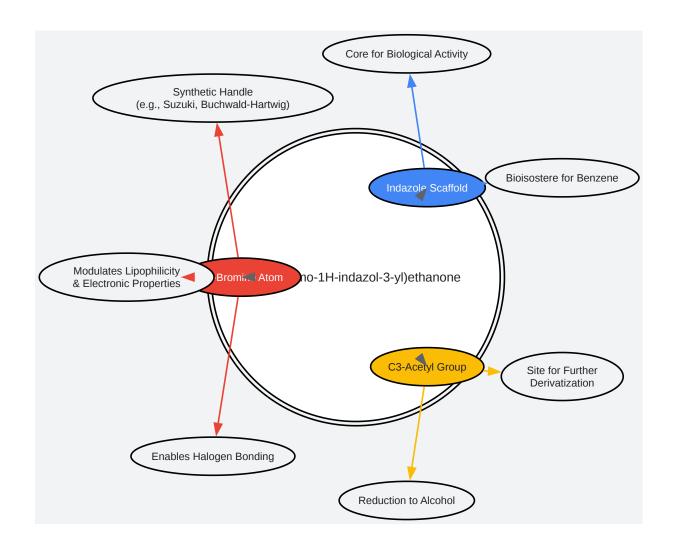
The following diagrams illustrate key logical and experimental workflows related to the compound.



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Caption: Synthetic workflow for **1-(5-bromo-1H-indazol-3-yl)ethanone** via the indazol-3-amine intermediate route.





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Caption: Logical diagram of the compound's structure-function relationships in medicinal chemistry.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use.[1] Appropriate safety precautions must be taken during handling.



Data Presentation: Safety Information

Category	Information	Reference
Signal Word	Warning	[6]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	

Users should handle this chemical in a well-ventilated environment, preferably a fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Avoid inhalation of dust and prevent contact with skin and eyes.[5]

Conclusion

1-(5-bromo-1H-indazol-3-yl)ethanone is a high-value chemical intermediate with significant potential in the field of organic synthesis and drug discovery. Its well-defined physicochemical properties and the strategic placement of its functional groups—the versatile bromine atom and the reactive acetyl group—make it an ideal starting point for the creation of complex molecular architectures. The synthetic protocols and reactivity data compiled in this guide provide a solid foundation for researchers to utilize this compound effectively in their work, accelerating the development of novel indazole-based molecules with potential therapeutic applications.

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- To cite this document: BenchChem. [1-(5-bromo-1H-indazol-3-yl)ethanone CAS number 886363-74-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1445409#1-5-bromo-1h-indazol-3-yl-ethanone-cas-number-886363-74-2]

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